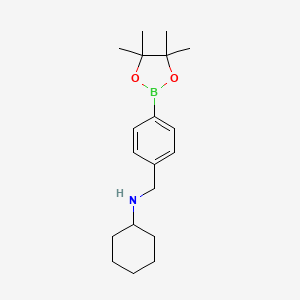

4-(Cyclohexyl)aminomethylphenylboronic acid pinacol ester

描述

4-(Cyclohexyl)aminomethylphenylboronic acid pinacol ester is a boronic acid derivative widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyl)aminomethylphenylboronic acid pinacol ester typically involves the reaction of 4-(Cyclohexyl)aminomethyl phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: 4-(Cyclohexyl)aminomethylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Protic solvents (e.g., water, methanol) and bases (e.g., NaOH) are used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.

Major Products:

Suzuki–Miyaura Coupling: Biaryl compounds.

Protodeboronation: The corresponding hydrocarbon.

Oxidation: Phenols.

科学研究应用

Organic Synthesis

4-(Cyclohexyl)aminomethylphenylboronic acid pinacol ester is primarily utilized in organic synthesis through:

- Suzuki–Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds by coupling aryl or vinyl halides with boronic esters in the presence of a palladium catalyst. The mechanism involves:

- Oxidative Addition : The palladium catalyst reacts with an aryl or vinyl halide.

- Transmetalation : The boronic ester transfers its organic group to the palladium complex.

- Reductive Elimination : This step forms the desired product and regenerates the palladium catalyst.

Medicinal Chemistry

The compound has been investigated for its potential applications in drug discovery and development. Its ability to interact with biological targets through reversible covalent bonding may influence enzyme activity or cellular signaling pathways. Notable applications include:

- Drug Delivery Systems : The compound's stability and reactivity make it suitable for developing advanced drug delivery mechanisms.

- Neutron Capture Therapy : As a boron carrier, it has potential applications in cancer treatment methodologies.

Material Science

This compound is utilized in producing advanced materials and polymers. Its unique reactivity allows for the synthesis of complex materials with tailored properties.

Case Studies and Research Findings

- Synthesis of Biaryl Compounds : A study demonstrated the effectiveness of this compound in synthesizing biaryl compounds through Suzuki–Miyaura coupling, showcasing high yields and selectivity.

- Biological Activity Assessment : Although specific biological activity data is limited, research indicates that boronic acids can interact with proteins containing diol groups, which may be relevant for enzyme inhibition studies.

- Drug Development Research : Investigations into the compound as a potential drug candidate have highlighted its ability to form stable complexes with target enzymes, suggesting its utility in therapeutic applications.

作用机制

The mechanism of action of 4-(Cyclohexyl)aminomethylphenylboronic acid pinacol ester in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

相似化合物的比较

Phenylboronic acid pinacol ester: Similar in structure but lacks the cyclohexylaminomethyl group.

4-(N-Boc-amino)phenylboronic acid: Contains a Boc-protected amino group instead of the cyclohexylaminomethyl group.

Uniqueness: 4-(Cyclohexyl)aminomethylphenylboronic acid pinacol ester is unique due to its cyclohexylaminomethyl group, which can impart different reactivity and selectivity in chemical reactions compared to other boronic esters .

生物活性

4-(Cyclohexyl)aminomethylphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. This compound's unique structure, featuring a cyclohexylaminomethyl group, contributes to its reactivity and potential biological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₉BNO₂

- Molecular Weight : 221.19 g/mol

- Melting Point : 165-169 °C

- Purity : Typically ≥97%

The biological activity of this compound is primarily attributed to its involvement in chemical reactions that facilitate the formation of carbon-carbon bonds. The mechanism of action in Suzuki-Miyaura coupling includes:

- Oxidative Addition : The palladium catalyst reacts with an aryl or vinyl halide.

- Transmetalation : The boronic ester transfers its organic group to the palladium complex.

- Reductive Elimination : This step forms the desired product and regenerates the palladium catalyst.

These steps highlight the compound's role in synthesizing biologically active molecules.

Biological Applications

This compound has been investigated for several biological applications:

- Drug Development : It has been utilized in synthesizing potential drug candidates due to its ability to form complex organic structures.

- Cancer Research : Studies have explored its role as a boron carrier in neutron capture therapy, which targets cancer cells while minimizing damage to surrounding healthy tissue.

- Antimicrobial Activity : Preliminary research indicates potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Table 1: Summary of Biological Studies

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry reported that derivatives of boronic acids, including this compound, exhibited promising antitumor activity against various cancer cell lines. The research highlighted structure-activity relationships that could guide further development of more potent analogs.

Case Study 2: Drug Delivery Systems

Research conducted on this compound's application in drug delivery systems indicated its potential as a boron carrier for targeted therapies. The study found that when conjugated with specific drugs, it enhanced therapeutic efficacy while reducing side effects associated with conventional treatments.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Cyclohexyl)aminomethylphenylboronic acid pinacol ester?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, where the boronic ester reacts with aryl halides or triflates in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). The cyclohexylaminomethyl group can be introduced via reductive amination or nucleophilic substitution of a halogenated precursor. Characterization of intermediates and the final product should include - and -NMR to confirm structural integrity, as demonstrated in analogous boronic ester syntheses .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in a sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of the boronic ester. Moisture-sensitive handling is critical; use anhydrous solvents and a glovebox for air-sensitive reactions. Safety data sheets for similar boronic esters recommend refrigeration and desiccation to maintain stability over long-term storage .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (, , ) to confirm boronic ester formation and substituent positions.

- UV-Vis spectroscopy to monitor reactivity in solution (e.g., oxidation or hydrolysis kinetics).

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.

- HPLC for purity assessment, particularly if the compound is used in biological studies.

These methods align with protocols for structurally related pinacol boronic esters .

Advanced Research Questions

Q. How does pH influence the reactivity of this boronic ester in aqueous conditions?

- Methodological Answer : Studies on analogous 4-nitrophenylboronic acid pinacol esters revealed pH-dependent reactivity. For example, oxidation by HO accelerates under alkaline conditions (pH 9.04–10.95), with optimal activity at pH 9.95. To assess pH effects, prepare buffered solutions (e.g., Tris-HCl, pH 6.91–10.95) and monitor reaction kinetics via UV-Vis at 400–450 nm. Adjust pH incrementally and compare rate constants () to identify optimal conditions .

Q. What strategies can optimize coupling efficiency in Suzuki reactions using this compound?

- Methodological Answer :

- Catalyst selection : Use Pd(OAc) with ligands like SPhos for sterically hindered substrates.

- Solvent system : Employ mixed solvents (e.g., THF/HO) to balance solubility and reactivity.

- Base optimization : Test inorganic (KCO) and organic (EtN) bases to minimize side reactions.

- Temperature control : Heating to 80–100°C improves yields for sluggish reactions but may require inert atmosphere to prevent boronic ester decomposition.

These strategies are derived from protocols for similar arylboronic esters .

Q. How can researchers resolve contradictions in stability data under varying experimental conditions?

- Methodological Answer : Conduct controlled stability studies:

Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.

Accelerated hydrolysis assays at different pH levels (4.0–10.0) and temperatures (25–60°C).

Comparative NMR before/after stress tests to detect structural degradation.

For example, conflicting reports on moisture sensitivity can be addressed by quantifying hydrolysis products (e.g., free boronic acid) via -NMR or LC-MS .

Q. What are the common side reactions during cross-coupling, and how can they be mitigated?

- Methodological Answer :

- Protodeboronation : Minimize by using degassed solvents and avoiding strong acids.

- Homocoupling : Suppress by optimizing catalyst loading and reducing oxygen exposure.

- Cyclohexylamine group oxidation : Use antioxidants (e.g., BHT) in aerobic conditions.

Monitor reactions with TLC or in-situ IR spectroscopy to detect byproducts early .

属性

IUPAC Name |

N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BNO2/c1-18(2)19(3,4)23-20(22-18)16-12-10-15(11-13-16)14-21-17-8-6-5-7-9-17/h10-13,17,21H,5-9,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJAUSMIWXSUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。